Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-16(2,3)23-15(21)19-8-10-20(11-9-19)25(17,22)14-18-12-6-4-5-7-13(12)24-14/h4-7,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCTUAGXXGFJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=N)(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a piperazine core substituted with a tert-butyl group and a benzothiazole moiety. The sulfonimidoyl group enhances its biological activity by potentially influencing interactions with biological targets.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease .
- G Protein-Coupled Receptor Modulation : Some studies suggest that related compounds can modulate GPR119, a receptor involved in glucose metabolism and insulin secretion, making them potential candidates for diabetes treatment .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of benzothiazole-piperazine derivatives:
- Anticancer Activity : A study demonstrated that compounds based on the benzothiazole-piperazine scaffold showed significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis, suggesting potential use in treating neurodegenerative diseases .
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against several bacterial strains, indicating their potential as new antibiotics .
Data Tables
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Alzheimer's Disease Model : A compound structurally similar to this compound was tested in a scopolamine-induced memory deficit mouse model. The results showed significant improvement in cognitive functions, suggesting its potential as a therapeutic agent for Alzheimer's disease .
- Diabetes Management : In vivo studies demonstrated that related compounds could lower blood glucose levels in diabetic models by enhancing GLP-1 signaling pathways, indicating their applicability in diabetes treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound belongs to a broader class of tert-butyl piperazine-1-carboxylate derivatives. Structural analogs differ primarily in the substituents attached to the piperazine nitrogen, which dictate their chemical and biological properties. Key examples include:
*Estimated based on molecular formula.
- Electron-Donating vs.
- Reactive Functional Groups : The diazoacetyl analog () is photolabile and used in photochemical reactions, contrasting with the sulfonimidoyl group, which is more stable under standard conditions .
Physicochemical Properties
- Solubility : The Boc group generally improves solubility in organic solvents, while polar substituents like sulfonimidoyl enhance water solubility. For example, the trifluoromethoxy-sulfonyl derivative () is highly lipophilic (predicted logP > 3), whereas the target compound’s sulfonimidoyl group may reduce logP .
- Crystal Packing : Crystallographic data for diazoacetyl derivatives () reveal planar conformations stabilized by hydrogen bonding, suggesting that the benzothiazole sulfonimidoyl group may form similar intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
